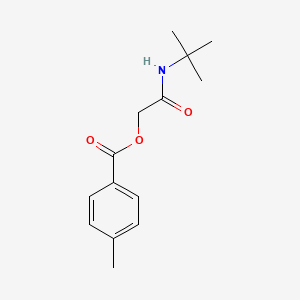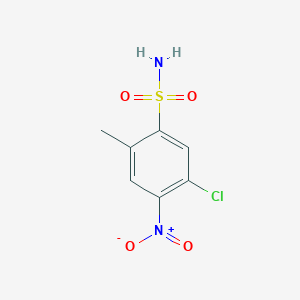
5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide” is a chemical compound with the molecular formula C7H6ClNO2 . It is also known by other names such as “Toluene, 4-chloro-3-nitro-”, “3-Nitro-4-chlorotoluene”, “4-Chloro-3-nitrotoluene”, “4,3-Chloronitrotoluene”, “1-Chloro-4-methyl-2-nitrobenzene”, and "2-Chloro-5-methylnitrobenzene" .
Molecular Structure Analysis
The molecular structure of “5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide” can be represented as a 2D Mol file . The systematic name for this compound is "2-chloro-1-methyl-4-nitrobenzene" .Scientific Research Applications
Carbonic Anhydrase Inhibition
Sulfonamides, including derivatives similar to 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide, have been extensively studied for their ability to inhibit carbonic anhydrase (CA), an enzyme critical for pH regulation in various biological processes. Sapegin et al. (2018) synthesized a novel class of [1,4]oxazepine-based primary sulfonamides exhibiting strong inhibition of human carbonic anhydrases, demonstrating the potential for therapeutic applications in diseases where CA is implicated (Sapegin et al., 2018).
Anticancer Activity
Cumaoğlu et al. (2015) explored the pro-apoptotic effects of new sulfonamide derivatives, including the activation of p38/ERK phosphorylation in cancer cells. These compounds were found to reduce cell proliferation and induce the mRNA expression of pro-apoptotic genes, suggesting their potential use as anticancer agents (Cumaoğlu et al., 2015).
Antibacterial Properties
Saleem et al. (2018) reported the synthesis of novel sulfonamide derivatives with antimicrobial activity against various Gram-positive and Gram-negative bacteria. Their study highlights the potential of sulfonamide compounds in addressing antibiotic resistance (Saleem et al., 2018).
Environmental Applications
Using computational chemistry, Fu et al. (2021) investigated the chlorination of sulfonamide antibiotics, demonstrating how computational methods can predict the reactivity of emerging pollutants and provide insights into reaction mechanisms. This study underscores the importance of sulfonamides in environmental chemistry and pollutant management (Fu et al., 2021).
properties
IUPAC Name |
5-chloro-2-methyl-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O4S/c1-4-2-6(10(11)12)5(8)3-7(4)15(9,13)14/h2-3H,1H3,(H2,9,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKYZHHBOOLVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

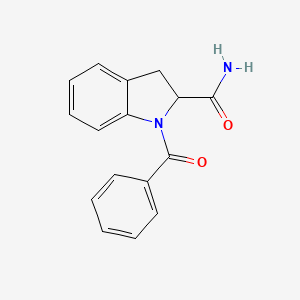
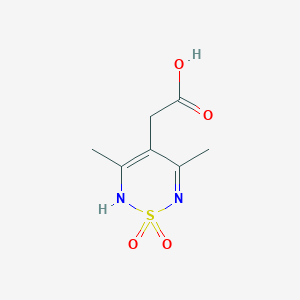

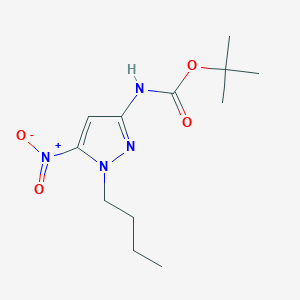
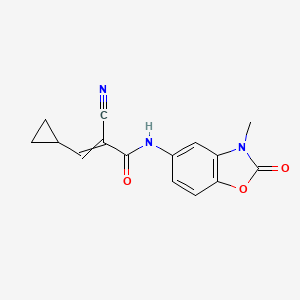
![N-(oxolan-2-ylmethyl)-4-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B2668063.png)
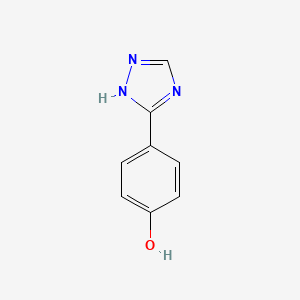
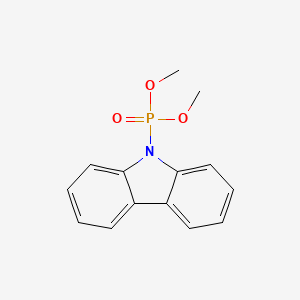
![1-neopentyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2668068.png)
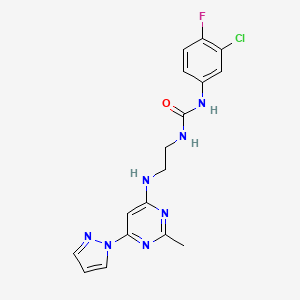

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2668071.png)

